N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
N'-(3-Chloro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a diamide (ethanediamide) derivative featuring two distinct aromatic substituents:
- N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]: A partially saturated quinoline derivative (tetrahydroquinolin) linked via an ethyl spacer. This moiety may enhance membrane permeability due to its moderate lipophilicity and planar structure.
The compound’s molecular formula is C₂₃H₂₅ClN₃O₂, with a calculated molecular weight of 416.92 g/mol.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-14-5-7-17(13-18(14)22)24-21(27)20(26)23-10-9-15-6-8-19-16(12-15)4-3-11-25(19)2/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCZZYAHKQHGPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using reagents like thionyl chloride or sulfuryl chloride.
Coupling Reaction: The chlorinated phenyl ring is then coupled with the tetrahydroquinoline moiety using a diamide linkage. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and chlorination steps, as well as automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the chloro-substituted phenyl ring, potentially leading to the formation of methylphenyl derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Methylphenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The chloro-substituted phenyl ring and tetrahydroquinoline moiety allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, such as the inhibition of inflammatory mediators or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analog: N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide (CAS: 896322-27-3)
- Molecular Formula : C₂₄H₂₃ClN₆O₃S
- Molecular Weight : ~511.00 g/mol
- Key Features: Replaces the tetrahydroquinolin group with a thiazolo[3,2-b][1,2,4]triazol heterocycle fused with a 4-methoxyphenyl group.
- Hypothetical Applications : May exhibit enhanced selectivity for enzymes like cyclooxygenase or antimicrobial targets due to the triazole-thiazole core .
3-Chloro-N-phenyl-phthalimide ()
- Molecular Formula: C₁₄H₈ClNO₂
- Molecular Weight : ~257.67 g/mol
- Key Features :
- A phthalimide derivative with a chloro and phenyl substituent.
- Lacks the diamide backbone but shares aromatic chloro-substitution.
- Applications : Primarily used in polymer synthesis (e.g., polyimides) due to its thermal stability .
Substituted Acetamide Derivatives (, e.g., Compound 4a)
- Example: 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide
- Molecular Formula : C₃₃H₂₃ClN₆O₂S
- Molecular Weight : ~611.09 g/mol
- Key Features: Acetamide backbone with quinoxaline and pyrimidine substituents. The thioether and pyrimidine groups enhance hydrogen-bonding capacity compared to the target compound’s diamide.
- Applications : Explored in antimicrobial or anticancer studies due to heterocyclic diversity .
Comparative Data Table
Research Findings and Hypotheses
- Lipophilicity and Bioavailability: The target compound’s tetrahydroquinolin group may improve blood-brain barrier penetration compared to the polar thiazolo-triazol analog .
- Metabolic Stability : The 3-chloro-4-methylphenyl group could reduce oxidative metabolism, extending half-life relative to unsubstituted analogs .
- Synthetic Complexity: The tetrahydroquinolin ethyl spacer likely requires multi-step synthesis, contrasting with ’s acetamide derivatives, which utilize simpler coupling reactions .
Biological Activity
N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has a molecular formula of C25H30ClN2 and a molecular weight of 422.98 g/mol. The structural features that may contribute to its biological activity include the presence of a chloro group and a tetrahydroquinoline moiety.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H30ClN2 |
| Molecular Weight | 422.98 g/mol |
| LogP (octanol/water) | 3.5 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structures have shown promising results in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Cytotoxicity
A study conducted on a related compound demonstrated its cytotoxic effects against several human tumor cell lines. The results indicated that the compound induced growth inhibition with IC50 values ranging from 0.025 to 2 μM across different cancer types .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. The following mechanisms have been proposed:
- Kinase Inhibition : Similar compounds have been identified as multikinase inhibitors targeting CDK4/6 and other kinases essential for cell proliferation .
- Apoptosis Induction : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
| Mechanism | Description |
|---|---|
| Kinase Inhibition | Inhibits key kinases involved in cell cycle regulation |
| Apoptosis Induction | Triggers pathways leading to programmed cell death |
| Growth Inhibition | Reduces proliferation rates in cancerous cells |
Pharmacological Studies
Pharmacological studies have highlighted the potential therapeutic applications of this compound. For example:
- In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor growth and improved survival rates compared to control groups .
- Combination Therapies : Combining this compound with other chemotherapeutic agents has shown enhanced efficacy in preclinical trials, suggesting a synergistic effect that warrants further investigation.
Table 3: Summary of Pharmacological Findings
| Study Type | Findings |
|---|---|
| In Vitro | Significant cytotoxicity against various cancer lines |
| In Vivo | Reduced tumor size and improved survival in models |
| Combination Therapy | Enhanced efficacy when used with other agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
